molecular formula C15H13F4NO3S B12408678 Hif-2|A-IN-6

Hif-2|A-IN-6

Cat. No.: B12408678
M. Wt: 363.3 g/mol
InChI Key: FQXQWPCLLDVWCD-UHFFFAOYSA-N
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Description

Hif-2|A-IN-6 is a compound that targets hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The inhibition of HIF-2α has been explored as a therapeutic strategy for diseases such as cancer, where hypoxia and HIF-2α activity contribute to tumor progression and resistance to therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-2|A-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Hif-2|A-IN-6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Hif-2|A-IN-6 exerts its effects by binding to HIF-2α, preventing its dimerization with HIF-1β and subsequent activation of target genes. This inhibition disrupts the transcription of genes involved in angiogenesis, metabolism, and cell survival, thereby reducing the adaptive responses to hypoxia that contribute to disease progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds targeting HIF-2α include:

Uniqueness

Hif-2|A-IN-6 is unique in its specific binding affinity and selectivity for HIF-2α, making it a valuable tool for research and therapeutic applications. Its distinct chemical structure and pharmacokinetic properties differentiate it from other HIF-2α inhibitors, offering potential advantages in terms of efficacy and safety .

Properties

Molecular Formula

C15H13F4NO3S

Molecular Weight

363.3 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-5,5-difluoro-3-methylsulfonyl-6,7-dihydro-4H-indol-4-ol

InChI

InChI=1S/C15H13F4NO3S/c1-24(22,23)12-7-20(10-5-8(16)4-9(17)6-10)11-2-3-15(18,19)14(21)13(11)12/h4-7,14,21H,2-3H2,1H3

InChI Key

FQXQWPCLLDVWCD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(C2=C1C(C(CC2)(F)F)O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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